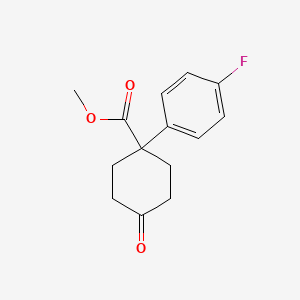

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Übersicht

Beschreibung

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a fluorophenyl group, a ketone, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Ketone: The ketone functionality can be introduced through oxidation reactions, such as using Jones reagent or PCC (Pyridinium chlorochromate).

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.

Types of Reactions:

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Jones reagent (chromic acid in acetone), PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate has been investigated for its potential therapeutic effects. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. Studies on related compounds have shown that modifications to the cyclohexane framework can lead to enhanced potency against various cancer cell lines.

Pharmacological Studies

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing pathways related to inflammation and cell proliferation.

Table 1: Biological Activities of Related Compounds

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the synthesis pathways allows researchers to create derivatives that may have improved biological activity or reduced toxicity.

Synthesis Pathway Overview

The synthesis typically includes:

- Formation of the cyclohexane ring.

- Introduction of the carboxylate group.

- Substitution of the para-fluorophenyl group.

Interaction Studies

Interaction studies are crucial for elucidating the pharmacodynamics of this compound. Initial findings suggest potential binding affinity to various targets, which could lead to novel therapeutic strategies.

Table 2: Binding Affinities of Similar Compounds

Wirkmechanismus

The mechanism of action of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the ketone and ester functionalities may influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate

- Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate

- Methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate

Comparison:

- Fluorine Substitution: The presence of a fluorine atom in Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate can significantly alter its electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions.

- Biological Activity: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts.

- Physical Properties: The fluorine atom can influence the compound’s solubility, boiling point, and overall stability.

Biologische Aktivität

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, with the CAS number 80912-51-2, is an organic compound characterized by a cyclohexane ring substituted with a 4-fluorophenyl group, a ketone, and a carboxylate ester. This compound has garnered attention in biochemical research due to its interactions with various biological systems, particularly its role as an inhibitor of monoacylglycerol lipase (MAGL), which is crucial in endocannabinoid signaling.

This compound exhibits significant biochemical properties that influence various cellular processes. It is primarily known for its interaction with MAGL, a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing CB1 receptor occupancy and modulating cannabinoid signaling pathways .

Interaction with Enzymes

The compound's interaction with MAGL has been studied extensively. In vitro assays have shown that it binds to MAGL in a time- and dose-dependent manner, leading to significant increases in 2-AG levels in rodent brain studies. This mechanism suggests potential therapeutic applications in treating neurological disorders where the endocannabinoid system is implicated.

Cellular Effects

The biological activity of this compound extends beyond enzyme inhibition. It influences cellular signaling pathways, gene expression, and overall cellular metabolism. For instance:

- Cell Signaling : The compound's ability to modulate endocannabinoid levels can affect various signaling cascades involved in pain perception, mood regulation, and neuroprotection.

- Gene Expression : Changes in endocannabinoid signaling can lead to alterations in the expression of genes associated with inflammation and neuronal survival.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound primarily involves its inhibition of MAGL. This inhibition results in elevated concentrations of 2-AG, which can activate cannabinoid receptors (CB1 and CB2), influencing numerous physiological processes such as:

- Pain modulation

- Appetite regulation

- Neuroprotection

This mechanism highlights the potential for developing therapeutic agents targeting the endocannabinoid system using this compound as a lead structure .

Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry : It serves as a precursor or intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

Materials Science : Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies : The compound is valuable for investigating the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₅ClO₃ | Chlorine substitution may alter reactivity |

| Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₅BrO₃ | Bromine enhances lipophilicity |

| Methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate | C₁₄H₁₈O₃ | Methyl group influences polarity |

The presence of fluorine in this compound enhances its biological activity and metabolic stability compared to non-fluorinated counterparts .

Case Studies

Recent studies have highlighted the pharmacological potential of this compound. For example:

- Neuroprotective Effects : In animal models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function following induced injury.

- Pain Management : Clinical trials have suggested that compounds similar to this one may provide analgesic effects through modulation of the endocannabinoid system, warranting further exploration into its therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.